molecular formula C18H25NO4 B2748798 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide CAS No. 2034591-60-9

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide

Cat. No.: B2748798
CAS No.: 2034591-60-9
M. Wt: 319.401
InChI Key: LIYUGASPOQVCEJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide is a complex organic compound that features a tetrahydrofuran ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide typically involves multiple steps. One common method includes the reaction of tetrahydrofuran and tetrahydropyran derivatives under specific conditions. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature can yield tetrahydrofuran and tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts such as lanthanide triflates or silver (I) triflate to facilitate the intramolecular additions of hydroxyl or carboxyl groups to olefins . These methods are efficient and can produce the compound in good to excellent yields under relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrofuran and tetrahydropyran derivatives, such as:

Uniqueness

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c20-17(14-6-9-23-12-14)19-13-18(21,15-4-2-1-3-5-15)16-7-10-22-11-8-16/h1-5,14,16,21H,6-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYUGASPOQVCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2CCOC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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